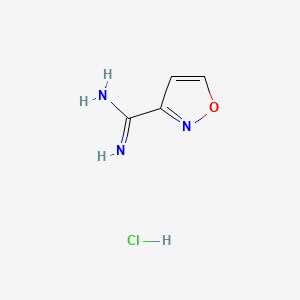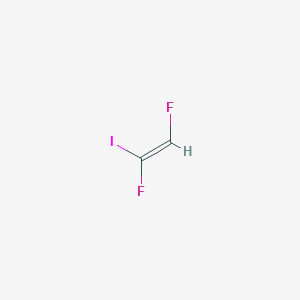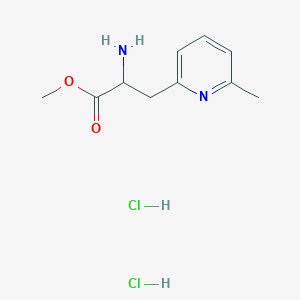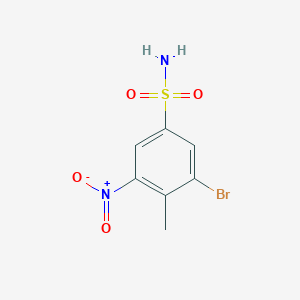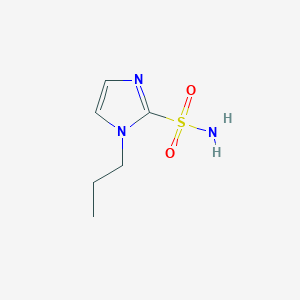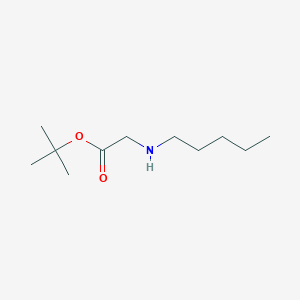
tert-Butyl pentylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl pentylglycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group and a pentyl group attached to the glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pentylglycinate typically involves the esterification of glycine with tert-butyl alcohol and pentyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction is carried out under controlled conditions to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to improved product quality and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl pentylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl pentylglycinate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a model compound to study the interactions of glycine derivatives with biological molecules. It may also be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its effects.
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl pentylglycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl glycinate
- tert-Butyl sarcosinate
- tert-Butyl aminoacetate
Comparison: tert-Butyl pentylglycinate is unique due to the presence of both tert-butyl and pentyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics. These differences make it suitable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
tert-butyl 2-(pentylamino)acetate |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-12-9-10(13)14-11(2,3)4/h12H,5-9H2,1-4H3 |
Clé InChI |
RGDWEPLXJBOUGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


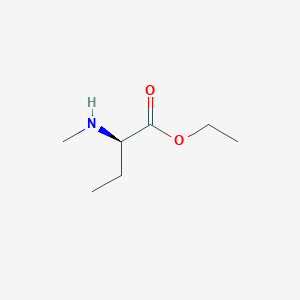
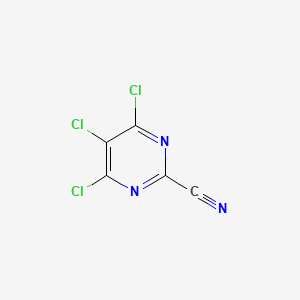
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)



